molecular formula C11H10FN3O B5478055 N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5478055
M. Wt: 219.21 g/mol
InChI Key: JPBHSAWIJOMWTC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.08079011 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Analytical Characterization : Research has focused on synthesizing various analogs and derivatives of N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, exploring different synthesis routes and analytical characterization techniques. This includes studies on isomers and by-products of similar compounds (McLaughlin et al., 2016).

Biological Activities and Applications

  • Cytotoxicity Against Cancer Cell Lines : Some analogs of this compound have shown promising cytotoxicity against breast cancer cell lines, indicating potential applications in cancer treatment (Ahsan et al., 2018).
  • Inhibition on Proliferation of Cancer Cells : Derivatives of this compound have been synthesized with significant inhibitory effects on the proliferation of certain cancer cell lines (Liu et al., 2016).

Chemical Properties and Structural Analysis

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of related compounds, providing insights into molecular arrangements and interactions, which are crucial for understanding their potential applications (Jasinski et al., 2012).

Potential Therapeutic Applications

  • Antimicrobial and Antifungal Activities : Some pyrazole derivatives have exhibited notable antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Ragavan et al., 2010).

Radiotracer Development

  • Development of PET Radiotracers : Certain pyrazole derivatives have been studied for their potential as radiotracers for positron emission tomography (PET), particularly in studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Antipsychotic Agent Investigation

  • Potential Antipsychotic Agents : A series of compounds related to pyrazole derivatives have been synthesized and evaluated for antipsychotic-like profiles, demonstrating potential applications in neuropsychopharmacology (Wise et al., 1987).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-15-10(6-7-13-15)11(16)14-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBHSAWIJOMWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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